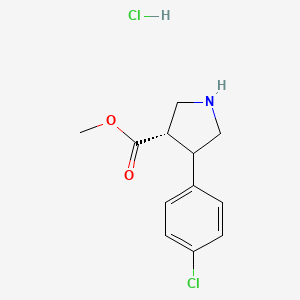
Methyl (3S,4R)-4-(4-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (3S,4R)-4-(4-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C12H15Cl2NO2 and its molecular weight is 276.16. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl (3S,4R)-4-(4-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride (CAS: 862283-71-4) is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C12H15Cl2NO2
- Molecular Weight : 276.16 g/mol
- Purity : Typically ≥ 97%
- IUPAC Name : this compound
- Structural Formula :
COC O C H 1CNC C H 1C1 CC C Cl C C1 Cl
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly in the central nervous system (CNS). Preliminary studies suggest that this compound may act as a modulator of neurotransmitter release and receptor activity.
Neuropharmacological Effects
Research indicates that this compound exhibits significant neuropharmacological properties:
- Antidepressant Activity : In animal models, the compound has shown potential antidepressant effects, possibly through the modulation of serotonin and norepinephrine levels in the brain.
- Anxiolytic Effects : Studies have demonstrated that this compound may reduce anxiety-like behaviors in rodents, suggesting a role in anxiety disorders treatment.
Case Studies
- Study on Antidepressant Effects :
- Anxiolytic Activity Assessment :
Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antidepressant-like effects in rodent models. |
| Study 2 | Showed anxiolytic properties through behavioral assessments. |
| Study 3 | Investigated receptor interaction profiles, indicating potential for CNS-targeted therapies. |
科学的研究の応用
Medicinal Chemistry
Methyl (3S,4R)-4-(4-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride has been investigated for its potential as a bioactive molecule. Its structural features allow it to interact with biological targets effectively:
- Anticancer Activity : Research indicates that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The chlorophenyl group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability .
- Neuropharmacological Effects : Studies suggest that compounds with similar structures may influence neurotransmitter systems, making them candidates for further exploration in treating neurological disorders .
Drug Development
The compound serves as a building block in the synthesis of more complex pharmacologically active compounds. Its ability to undergo modifications allows researchers to create derivatives tailored for specific therapeutic targets:
- Peptide Mimetics : The pyrrolidine structure is conducive to forming peptide-like compounds that can mimic natural peptides' action while offering improved stability and bioavailability .
- Protein Degradation : This compound has been identified as a potential component in developing protein degraders that target specific proteins for degradation via the ubiquitin-proteasome pathway, which is crucial in cancer therapy .
Case Study 1: Anticancer Activity Assessment
A study published in a peer-reviewed journal evaluated the anticancer properties of synthesized derivatives of this compound against several cancer cell lines. The results demonstrated significant cytotoxicity with IC50 values in the micromolar range, indicating its potential as an anticancer agent .
Case Study 2: Neuropharmacological Screening
In another research effort, the neuropharmacological effects of this compound were assessed using animal models. The findings suggested modulation of serotonin and dopamine pathways, which are critical in mood regulation and cognitive functions. These results position the compound as a candidate for further studies in treating depression and anxiety disorders .
特性
IUPAC Name |
methyl (3S,4R)-4-(4-chlorophenyl)pyrrolidine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2.ClH/c1-16-12(15)11-7-14-6-10(11)8-2-4-9(13)5-3-8;/h2-5,10-11,14H,6-7H2,1H3;1H/t10-,11+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUUDZXLKADUHC-VZXYPILPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCC1C2=CC=C(C=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CNC[C@H]1C2=CC=C(C=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













